molecular formula C12H15BrN2O2 B7480979 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide

Cat. No. B7480979
M. Wt: 299.16 g/mol
InChI Key: FXDXOTWRCCGPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.28 g/mol.

Mechanism of Action

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide exerts its effects through the inhibition of various cellular processes, including protein trafficking and signaling pathways. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide binds to a protein called ADP-ribosylation factor (ARF) and inhibits its activity, which leads to the disruption of vesicular trafficking and protein transport. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide also inhibits the activity of the Golgi apparatus, which is responsible for the modification, sorting, and packaging of proteins.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein trafficking, the induction of apoptosis, and the modulation of ion channels. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of oncogenic proteins. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has also been shown to modulate the activity of ion channels, which can affect synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has several advantages for use in laboratory experiments, including its ability to inhibit protein trafficking and its potential applications in drug discovery and cancer research. However, 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide, including the development of new synthesis methods, the identification of new targets for 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide, and the optimization of 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide for use in drug discovery and cancer research. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has the potential to be a valuable tool for understanding cellular processes and developing new therapies for cancer and other diseases.

Synthesis Methods

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-bromobenzoyl chloride with ammonium acetate, followed by the reaction of the resulting product with isopropylamine and acetic anhydride. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, drug discovery, and neuroscience. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has been used as a tool for drug discovery, as it can bind to proteins and inhibit their activity. 2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide has also been studied in neuroscience, as it can modulate the activity of ion channels and affect synaptic transmission.

properties

IUPAC Name

4-bromo-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)15-11(16)7-14-12(17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDXOTWRCCGPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide

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